molecular formula C21H20ClFN2O3S B3011662 3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892789-11-6

3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B3011662
CAS RN: 892789-11-6
M. Wt: 434.91
InChI Key: HGRICRPPLVHNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H20ClFN2O3S and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A novel compound closely related to the specified chemical, involving a piperidinyl quinolinone structure, was synthesized using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound. The crystal structure, molecular geometry, and various physical properties were studied using X-ray crystallography and density functional theory. This research provides insights into the molecular interactions and stability of such compounds (Fatma et al., 2017).

Potential Antimicrobial Applications

Another research focused on derivatives of fluoroquinolones, which share a structural similarity with the specified chemical, has shown promising antimicrobial activities. These compounds, including various piperidinyl quinolones, have been evaluated for their efficacy against bacterial and fungal pathogens, indicating potential applications in treating infections (Vinaya et al., 2009).

Applications in Alzheimer’s Disease Research

A series of N-substituted derivatives of a compound structurally similar to the specified chemical was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, a key enzyme involved in Alzheimer's pathology (Rehman et al., 2018).

Photochemical Properties

Research on related fluoroquinolones has explored their photochemical properties in aqueous solutions, which is crucial for understanding their stability and behavior under different environmental conditions. Such studies are important for the development of pharmaceuticals and their safe environmental disposal (Mella et al., 2001).

Potential in Anticancer Research

A study on 4-aminoquinoline derivatives, which have a structural connection to the specified chemical, aimed to develop effective anticancer agents. This research demonstrated that certain compounds in this class exhibit potent anticancer activities, highlighting their potential therapeutic applications (Solomon et al., 2019).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-2-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRICRPPLVHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.